
Thiazol-2-ylmethanamine
Overview
Description
Thiazol-2-ylmethanamine (CAS: 55661-33-1) is a heterocyclic amine featuring a thiazole ring substituted at the 2-position with an aminomethyl group. Its molecular formula is C₄H₆N₂S, with a molecular weight of 114.17 g/mol and a purity of ≥98% in commercial preparations . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in antitubercular and antiparasitic drug development. Its primary applications include serving as a nucleophile in amide bond formation and as a precursor for bioactive molecules targeting infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of 2-azidomethyl-thiazole using triphenylphosphine in tetrahydrofuran (THF) followed by the addition of water and ammonium hydroxide . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Thiazol-2-ylmethanamine and its derivatives are pivotal in the development of pharmaceutical agents due to their bioactive properties. The following table summarizes key medicinal applications:
Case Study: Anticancer Activity
A study synthesized thiazole derivatives and evaluated their anticancer properties. The compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 1 to 10 µM, indicating strong potential as anticancer agents .
This compound has been studied for its biological activities beyond traditional medicinal uses. Notable findings include:
- Antimicrobial Properties : Research has highlighted the compound's effectiveness against resistant strains of bacteria and fungi, making it a candidate for new antimicrobial therapies .
- Acetylcholinesterase Inhibition : Compounds containing thiazole scaffolds have shown inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in chemical synthesis:
Mechanism of Action
The mechanism of action of thiazol-2-ylmethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-2-ylmethanamine belongs to a broader class of thiazole-containing amines. Below is a systematic comparison with key analogs based on structural features, physicochemical properties, and biological relevance:
2-Thiazolylethylamine
- Structure : Features an ethylamine chain instead of methylamine at the thiazole 2-position (C₅H₈N₂S).
- Key Data :
Benzo[d]this compound
- Structure : Incorporates a benzene ring fused to the thiazole core (C₈H₈N₂S).
- Key Data :
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
- Structure : Contains a thiophene substituent on the thiazole ring (C₈H₈N₂S₂).
- Key Data :
- Molecular Weight: 196.29 g/mol
- SMILES:
s1cccc1c2nc(cs2)CN
- Differentiation : The thiophene group introduces additional sulfur-mediated interactions, enhancing binding to metalloenzymes in antiviral research .
(R)-1-(Thiazol-2-yl)ethylamine Hydrochloride
- Structure : Chiral ethylamine derivative with a thiazole ring (C₅H₈N₂S·HCl).
- Key Data :
- Differentiation : The stereocenter enables enantioselective interactions with biological targets, a feature absent in the achiral this compound .
Data Tables
Table 1. Physicochemical Properties of Selected Thiazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Application |
---|---|---|---|---|---|
This compound | C₄H₆N₂S | 114.17 | 55661-33-1 | 98 | Antiparasitic drug synthesis |
2-Thiazolylethylamine | C₅H₈N₂S | 128.19 | 18453-07-1 | 95 | Histamine receptor modulation |
Benzo[d]this compound | C₈H₈N₂S | 164.23 | 42182-65-0 | N/A | Anticancer agent precursor |
(R)-1-(Thiazol-2-yl)ethylamine HCl | C₅H₈N₂S·HCl | 164.65 | 623143-43-1 | ≥95 | Chiral drug development |
Biological Activity
Thiazol-2-ylmethanamine, a compound characterized by its thiazole ring structure, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (C4H6N2S) features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to various biological properties, including anticancer, antimicrobial, and antioxidant activities. Its structural formula can be represented as follows:
1. Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this scaffold exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- Compound Testing: A study evaluated several thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). Results showed that certain derivatives had IC50 values as low as 0.5 µM, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9 | HepG2 | 1.61 |
10 | PC12 | 1.98 |
13 | A-431 | <1.0 |
The presence of electron-donating groups on the phenyl ring significantly enhances the anticancer activity of these compounds .
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties, particularly against bacterial and fungal strains.
Research Findings:
- Antifungal Activity: A derivative was tested against Candida albicans and Aspergillus niger, yielding minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . This activity is attributed to the structural features of the thiazole ring that enhance interaction with microbial targets.
Microbe | MIC (mM) |
---|---|
Candida albicans | 3.92 |
Aspergillus niger | 4.01 |
3. Antioxidant Activity
The antioxidant potential of this compound derivatives has also been explored, revealing their ability to scavenge free radicals effectively.
Findings:
- Radical Scavenging Assays: Compounds were subjected to DPPH radical scavenging assays, demonstrating significant antioxidant activity with IC50 values comparable to established antioxidants .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.
Key Observations:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Thiazol-2-ylmethanamine, and how can purity be validated?
this compound (C₄H₆N₂S, MW 114.17) is typically synthesized via nucleophilic substitution or condensation reactions involving thiazole precursors. Key steps include:
- Friedel-Crafts acylation under solvent-free conditions to form fused thiazole derivatives (e.g., using Eaton's reagent for activation) .
- Purification : Thin-layer chromatography (TLC) on silica gel with UV detection and melting point determination (e.g., electrothermal apparatus) are standard for monitoring reactions and verifying purity .
- Validation : NMR, HPLC, and mass spectrometry are used to confirm structural integrity. Commercial sources report ≥98% purity, with storage at -20°C to prevent degradation .
Q. What spectroscopic methods are recommended for characterizing this compound derivatives?
- NMR : ¹H/¹³C NMR to confirm substituent positions on the thiazole ring.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- UV-Vis : To study electronic transitions in heterocyclic systems, particularly for derivatives with extended conjugation (e.g., chromenone or nitro groups) .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on the thiazole ring affect reaction efficiency in Friedel-Crafts acylations?
Substituents significantly influence reaction kinetics and yields:
- Electron-donating groups (e.g., methyl, methoxy) accelerate reactions by increasing nucleophilicity, achieving yields >90% .
- Electron-withdrawing groups (e.g., nitro, cyano) require longer reaction times due to reduced electron density, yielding 70-85% .
- Mechanistic insight : Eaton's reagent activates carbonyl groups via hydrogen bonding, facilitating nucleophilic attack (see Scheme 2 in ).
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in antifungal or anticancer assays often arise from:
- Structural variability : Modifications like methoxy or nitro groups alter bioavailability. For example, 3,4-dimethoxyphenyl derivatives show enhanced activity due to improved membrane permeability .
- Assay conditions : Variations in cell lines (e.g., bacterial vs. fungal models) or incubation times can skew results. Standardized protocols (e.g., CLSI guidelines) are critical .
- Data normalization : Use internal controls (e.g., reference drugs like fluconazole) to calibrate activity thresholds .
Q. How can solvent-free synthesis protocols improve sustainability while maintaining yield for this compound analogs?
Solvent-free methods reduce waste and energy use:
- Eaton's reagent : Enables one-pot synthesis of imidazo[2,1-b]thiazoles with 90-96% yield under solvent-free conditions .
- Thermal analysis : Monitor reaction progress via differential scanning calorimetry (DSC) to optimize temperature without solvent .
- Challenges : Scalability requires precise control of reagent stoichiometry and mixing efficiency .
Q. Methodological Considerations
Q. What experimental design principles apply when studying this compound in pharmacological models?
- Dose-response curves : Use at least five concentrations to determine IC₅₀ values.
- Toxicity screening : Prioritize in vitro assays (e.g., MTT for cytotoxicity) before in vivo testing .
- Negative controls : Include unmodified thiazole scaffolds to isolate substituent effects .
Q. How are computational tools used to predict this compound reactivity and binding affinity?
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens derivatives against target proteins (e.g., fungal CYP51 for antifungal agents) .
Properties
IUPAC Name |
1,3-thiazol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSYOPADROCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373401 | |
Record name | Thiazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-33-1 | |
Record name | Thiazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazol-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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